2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride

Catalog No.
S13949386
CAS No.
34841-38-8
M.F
C13H19ClFNO
M. Wt
259.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-...

CAS Number

34841-38-8

Product Name

2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride

IUPAC Name

2-(tert-butylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride

Molecular Formula

C13H19ClFNO

Molecular Weight

259.75 g/mol

InChI

InChI=1S/C13H18FNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H

InChI Key

QUJAQRVWZWXPEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC(C)(C)C.Cl

The compound 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride is a chemical substance with the molecular formula C13H19ClFNOC_{13}H_{19}ClFNO and a CAS number of 34841-38-8. It is classified as a propanone derivative, characterized by the presence of a tert-butyl amino group and a fluorophenyl moiety. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential biological activities.

Involving 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride primarily include nucleophilic substitutions and acylation reactions. The tert-butyl amino group can participate in various reactions due to its basic nature, while the carbonyl group in the propanone structure can undergo nucleophilic attack by various nucleophiles. These reactions are essential for the compound's synthesis and modification in laboratory settings.

The synthesis of 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride can be achieved through several methods:

  • N-Alkylation: The tert-butyl amine can be reacted with a suitable halogenated propanone derivative under basic conditions to form the target compound.
  • Reduction Reactions: Starting from appropriate ketones or aldehydes, reduction reactions can be employed to introduce the amino group.
  • Acid-Base Reactions: The hydrochloride salt form can be prepared by reacting the free base with hydrochloric acid.

These methods emphasize the importance of selecting appropriate reagents and conditions to ensure high yields and purity of the final product.

2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride has potential applications in medicinal chemistry and pharmaceuticals. Its structural characteristics suggest possible uses as:

  • Antidepressants: Due to similarities with known antidepressant compounds.
  • Analgesics: Potential for pain relief applications based on biological activity.
  • Research Chemicals: Useful in studying receptor interactions and mechanisms of action related to amine-containing compounds.

Interaction studies involving 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride focus on its binding affinity to various receptors. Preliminary studies on structurally similar compounds suggest that this compound may interact with neurotransmitter systems such as dopamine and norepinephrine pathways. Further research is required to elucidate specific interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Fluorophenacylamine hydrochloride34841-38-8Contains a fluorophenyl group; potential analgesic activity
2-(Tert-butylamino)-1-(3-fluorophenyl)propan-1-oneNot availableSimilar structure; potential antidepressant effects
(+/-)-2-(Methylamino)propionphenone hydrochlorideNot availableRelated to stimulant properties; structural analog
Ethylaminopropiophenone hydrochlorideNot availableShares propanone structure; possible psychoactive effects

Uniqueness

The uniqueness of 2-((1,1-Dimethylethyl)amino)-1-(3-fluorophenyl)-1-propanone hydrochloride lies in its specific combination of functional groups and its potential pharmacological properties, which may differ from those of its analogs. The presence of a tert-butyl amino group alongside a fluorinated aromatic ring may enhance its biological activity while providing distinctive chemical reactivity compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.1139201 g/mol

Monoisotopic Mass

259.1139201 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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